molecular formula C12H20N2O4 B13897268 (S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate

(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate

Cat. No.: B13897268
M. Wt: 256.30 g/mol
InChI Key: GUKNFXRSSGYLPU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate is a heterocyclic compound that features a unique structure combining elements of pyrazine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amino alcohols with di-tert-butyl dicarbonate (Boc2O) under controlled conditions . The reaction conditions often require the use of catalysts such as ruthenium or gold complexes to facilitate the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases/Acids: Sodium hydroxide, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate is unique due to its combined pyrazine and oxazine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl (9aS)-4-oxo-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)13-4-5-14-9(6-13)7-17-8-10(14)15/h9H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

GUKNFXRSSGYLPU-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2[C@@H](C1)COCC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)COCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.